Sodium 3-Morpholinopropanesulfonate

Catalog No.
S536033
CAS No.
71119-22-7
M.F
C7H14NNaO4S
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-Morpholinopropanesulfonate

CAS Number

71119-22-7

Product Name

Sodium 3-Morpholinopropanesulfonate

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate

Molecular Formula

C7H14NNaO4S

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M

SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

MOPS-Na

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium 3-Morpholinopropanesulfonate is 231.0541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Buffering Agent

  • Function: Buffers are substances that help maintain a stable pH in a solution. This is crucial in many scientific experiments, particularly those involving biological systems, as enzymes and other biomolecules often have specific pH ranges for optimal activity.
  • Mechanism: Sodium MOPS works as a zwitterionic buffer. Zwitterions are molecules that carry both a positive and a negative charge within their structure. Depending on the solution's pH, the molecule can either donate or accept a proton, thereby resisting changes in pH. PubChem, National Institutes of Health:

Cell Culture Applications

  • Suitability: Sodium MOPS is a popular choice for buffering solutions used in cell culture experiments.
  • Advantages: It has a useful physiological pH range (around 6.5-7.9), which aligns with the needs of many mammalian cells. Additionally, it is considered non-permeable to cell membranes, minimizing potential interference with cellular processes. Journal of Biochemical and Biophysical Methods

Other Research Applications

Beyond cell culture, Sodium MOPS may find use in various research settings due to its buffering properties. Some examples include:

  • Enzyme assays: Maintaining a stable pH during enzyme activity measurements.
  • Protein purification: Buffering solutions used in protein isolation and purification steps.
  • Organelle studies: Creating buffers suitable for studying specific cellular components.

Sodium 3-Morpholinopropanesulfonate is a chemical compound with the formula C7H14NNaO4S\text{C}_7\text{H}_{14}\text{N}\text{NaO}_4\text{S}. It is the sodium salt of 3-Morpholinopropanesulfonic acid, commonly referred to as MOPS. This compound is widely recognized for its buffering capacity, particularly in biological and chemical applications. Its structure includes a morpholine ring, which contributes to its solubility and stability in aqueous solutions, making it an essential reagent in various laboratory settings .

MOPS primarily functions as a buffer in biological research. It helps maintain a stable pH environment in solutions containing biological molecules like enzymes and proteins. These molecules are sensitive to pH changes and can lose their function outside their optimal pH range. By buffering the solution, MOPS ensures optimal conditions for biological processes to occur.

MOPS is generally considered a safe compound but can cause irritation to eyes, skin, and respiratory system upon contact or inhalation [].

  • Safety Data Sheet (SDS): It is recommended to consult the Safety Data Sheet (SDS) provided by chemical suppliers for detailed safety information regarding handling, storage, and disposal of MOPS [].

In biological contexts, Sodium 3-Morpholinopropanesulfonate serves as an effective buffer in cell culture media, promoting optimal growth conditions for various cell types, including bacteria and mammalian cells. Its low toxicity profile makes it suitable for use in sensitive biological assays and experiments . Additionally, it has been shown to stabilize proteins and enzymes during purification processes

Sodium 3-Morpholinopropanesulfonate can be synthesized through several methods:

  • Neutralization Reaction: The sodium salt can be produced by neutralizing 3-Morpholinopropanesulfonic acid with sodium hydroxide or sodium carbonate.
  • Direct Synthesis: It can also be synthesized from morpholine and propanesulfonyl chloride under controlled conditions to ensure proper formation of the sulfonate group .

The applications of Sodium 3-Morpholinopropanesulfonate are diverse:

  • Biotechnology: Used extensively in cell culture media for maintaining pH stability.
  • Pharmaceuticals: Acts as a component in various drug formulations and diagnostic kits.
  • Chemical Research: Employed as a buffering agent in biochemical assays and enzymatic reactions.
  • Cosmetics: Utilized as an ingredient in personal care products due to its stabilizing properties

    Interaction studies involving Sodium 3-Morpholinopropanesulfonate often focus on its role in stabilizing biomolecules. Research indicates that it effectively maintains the structural integrity of proteins during storage and analysis. Additionally, it interacts favorably with various salts and buffers, enhancing their performance in biochemical applications .

Several compounds share similarities with Sodium 3-Morpholinopropanesulfonate, particularly regarding their buffering capabilities:

Compound NameChemical FormulaUnique Features
3-(N-morpholino)propanesulfonic acidC7H15NO4SOften used interchangeably with Sodium 3-Morpholinopropanesulfonate but exists primarily as an acid form.
N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acidC8H18N2O4SKnown for its buffering capacity at different pH ranges; less commonly used than MOPS.
Tris(hydroxymethyl)aminomethaneC4H11NO3A widely used buffer but may not be as effective at physiological pH compared to MOPS.

Sodium 3-Morpholinopropanesulfonate is unique due to its specific buffering range and compatibility with biological systems, making it particularly valuable in life sciences applications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

231.0541

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71119-22-7

General Manufacturing Information

Wholesale and retail trade
4-Morpholinepropanesulfonic acid, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Gupta BS, Taha M, Lee MJ. Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. Phys Chem Chem Phys. 2015 Jan 14;17(2):1114-33. doi: 10.1039/c4cp04663c. Epub 2014 Nov 21. PubMed PMID: 25415385.
2: Shimura K, Waki T, Okada M, Toda T, Kimoto I, Kasai K. Analysis of protein-protein interactions with a multi-capillary electrophoresis instrument. Electrophoresis. 2006 May;27(10):1886-94. PubMed PMID: 16703627.
3: Porter DJ, Short SA. Yeast orotidine-5'-phosphate decarboxylase: steady-state and pre-steady-state analysis of the kinetic mechanism of substrate decarboxylation. Biochemistry. 2000 Sep 26;39(38):11788-800. PubMed PMID: 10995247.

Explore Compound Types